MARCKS Peptide(151-175), Phosphorylated

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MARCKS Peptide(151-175), Phosphorylated is a phosphorylated peptide corresponding to the basic effector domain of myristoylated alanine-rich protein kinase C substrate protein (MARCKS). Phosphorylation of MARCKS Peptide (151-175) reverses its inhibition of phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Scientific Research Applications

Electrostatic Sequestration of PIP2

The phosphorylated MARCKS peptide (151-175) plays a crucial role in the electrostatic sequestration of Phosphatidylinositol 4,5-bisphosphate (PIP2) on phospholipid membranes. This process involves interactions with acidic lipids and is influenced by Ca2+/calmodulin or protein kinase C phosphorylation. The sequestration of PIP2 by MARCKS peptide affects PLC-δ1-catalyzed hydrolysis of PIP2 (Gambhir et al., 2004).

Impact on Memory Function

MARCKS peptides, including the phosphorylated segment (151-175), have been found to significantly impact memory performance in rats. Specifically, hippocampal infusions of this peptide impair both working and reference memory, suggesting a potential role in memory regulation and impairment (Timofeeva et al., 2010).

Binding to Phosphatidylinositol 4,5-Bisphosphate (PIP2)

Studies show that MARCKS peptide (151-175) binds strongly to PIP2, affecting phosphoinositide-specific phospholipase C (PLC)-catalyzed hydrolysis. This interaction is influenced by local electrostatic interactions and is crucial for the sequestration of PIP2 in the plasma membrane (Wang et al., 2001).

Computational Modeling of Electrostatic Sequestration

Computational models of the interaction between the phosphorylated MARCKS peptide and PI(4,5)P2 suggest that the sequestration mechanism is due to nonspecific electrostatic interactions. This interaction is modulated by the linear charge density of the peptide and the lipid composition of the membrane (Wang et al., 2004).

Binding to Bilayer Membranes

MARCKS peptide (151-175) demonstrates an affinity for bilayer membranes, especially in the presence of acidic lipids like PI(4,5)P2. This suggests a role in the modulation of membrane properties and interactions with other membrane-associated proteins (Zhang et al., 2003).

Fluorescence Correlation Spectroscopy Studies

Fluorescence correlation spectroscopy has been used to analyze the binding of fluorescently labeled MARCKS peptides to lipid vesicles. This technique provides insights into the interaction dynamics of the peptide with lipid membranes, highlighting its potential regulatory roles in cellular processes (Rusu et al., 2004).

Interaction with PIP2 in Phospholipid Monolayers

The interaction of MARCKS peptide (151-175) with PIP2 in mixed DPPC/PIP2 monolayers suggests a complex interplay involving changes in the lateral organization of the monolayer and the orientation of PIP2 molecules. This interaction forms the basis for electrostatic interactions essential for cellular signaling processes (Dietrich et al., 2009).

Lung Cancer Metastasis

In the context of lung cancer, phosphorylation of MARCKS has been linked to cell migration and metastasis. Peptides targeting the phosphorylated form of MARCKS have shown potential in inhibiting lung cancer metastasis, indicating a significant role of this phosphorylated peptide in cancer progression and as a therapeutic target (Chen et al., 2014).

properties

Molecular Formula |

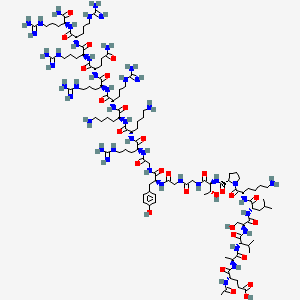

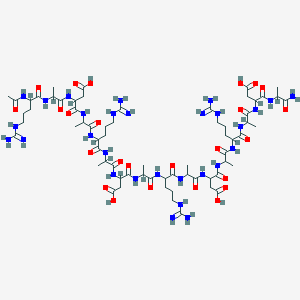

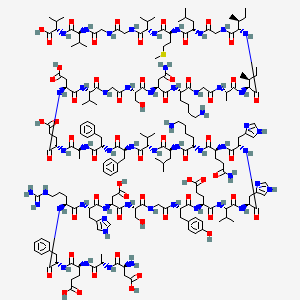

C₁₄₇H₂₄₆N₄₁O₄₀P₃ |

|---|---|

Molecular Weight |

3320.80 |

sequence |

One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.